![molecular formula C16H9Cl2F3N4OS B2512083 2-(4-{[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-基})-1-(4-氯苯基)脲 CAS No. 2061726-80-3](/img/structure/B2512083.png)
2-(4-{[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-基})-1-(4-氯苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C16H9Cl2F3N4OS and its molecular weight is 433.23. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
该化合物是活性农药成分中的关键结构单元 . 三氟甲基吡啶 (TFMP) 衍生物,包括该化合物,主要用于保护农作物免受害虫侵害 . 超过 20 种新的含 TFMP 的农药已获得 ISO 通用名称 .
医药应用
TFMP 衍生物也用于制药行业 . 五种含有 TFMP 基团的药物已获得市场批准,许多候选药物目前正在进行临床试验 .
兽医应用
在兽医行业,两种含有 TFMP 基团的产品已获得市场批准 .
抗抑郁应用
该化合物存在于各种有希望的药物中,这些药物与多种治疗应用有关,包括抗抑郁药 .
抗精神病应用
抗菌应用
进一步的测试表明其对耐甲氧西林金黄色葡萄球菌具有抗菌活性 .
抗真菌应用
抗癌应用
它也用于抗癌药物 .
每个领域都代表了化合物“2-(4-{[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-基})-1-(4-氯苯基)脲”的独特应用。 由于氟原子和吡啶部分的结合,该化合物具有独特的理化性质,使其在各种应用中具有多功能性 .
作用机制
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s hypothesized that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Result of Action
Similar compounds have been found to have various biological activities
生化分析
Biochemical Properties
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme involved in bacterial growth and metabolism . This inhibition disrupts the enzyme’s function, leading to a decrease in bacterial secondary metabolism and growth.
Cellular Effects
The effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bacterial phosphopantetheinyl transferase can lead to altered gene expression and metabolic pathways in bacterial cells, ultimately inhibiting their growth and proliferation .
Molecular Mechanism
At the molecular level, 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea exerts its effects through specific binding interactions with biomolecules. It binds to the active site of bacterial phosphopantetheinyl transferase, inhibiting its activity. This inhibition prevents the enzyme from catalyzing essential biochemical reactions, leading to a disruption in bacterial metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and potential damage to host tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in bacterial metabolism. By inhibiting bacterial phosphopantetheinyl transferase, it disrupts the normal metabolic flux and alters metabolite levels, leading to a decrease in bacterial growth and proliferation .
Transport and Distribution
Within cells and tissues, 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cells. The compound’s distribution is crucial for its effectiveness, as it needs to reach the target sites where it can exert its inhibitory effects on bacterial enzymes .
Subcellular Localization
The subcellular localization of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is essential for its activity and function. It is directed to specific compartments or organelles within bacterial cells, where it can interact with its target enzyme, phosphopantetheinyl transferase. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations, ensuring its effective inhibition of bacterial growth .
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4OS/c17-9-1-3-10(4-2-9)23-14(26)25-15-24-12(7-27-15)13-11(18)5-8(6-22-13)16(19,20)21/h1-7H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCVQQMZKIGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
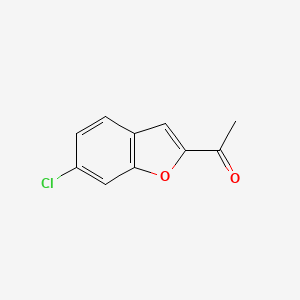
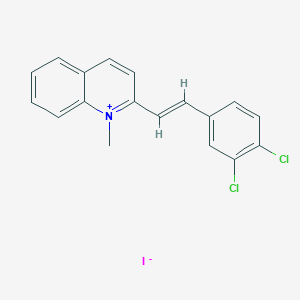
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)
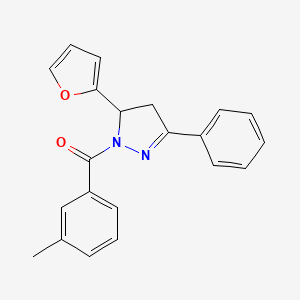
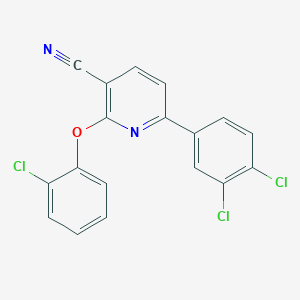
![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)
![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)
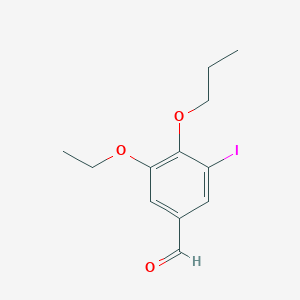
![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
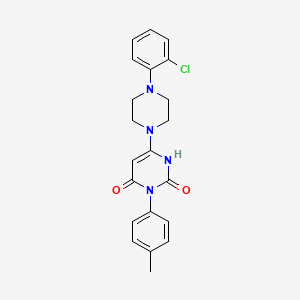
![5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2512023.png)
